1-(溴甲基)-3-氯-5-(三氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

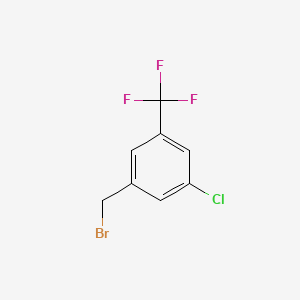

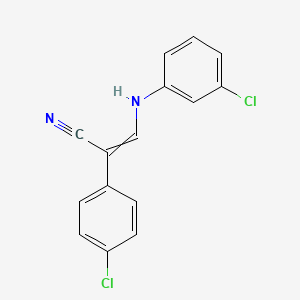

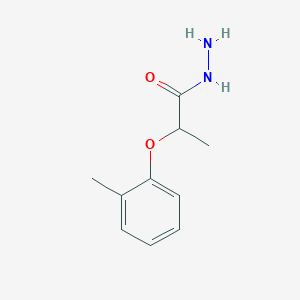

“1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6BrF31. It is a derivative of benzene, which is a common aromatic hydrocarbon1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene can be selectively prepared by treating 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media2. Another method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent3.

Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” can be deduced from its molecular formula, C8H6BrF31. It consists of a benzene ring substituted with a bromomethyl group, a chloro group, and a trifluoromethyl group1.

Chemical Reactions Analysis

The chemical reactions of “1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” are not explicitly mentioned in the search results. However, bromomethyl groups are known to be reactive and can participate in various reactions such as nucleophilic substitution3.

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” are not explicitly mentioned in the search results. However, similar compounds like “1-(Bromomethyl)-3-(trifluoromethoxy)benzene” have a density of 1.565 g/mL at 25 °C (lit.) and a boiling point of 69 °C/4 mmHg (lit.)4.

科学研究应用

-

Application in Organic Chemistry

- Summary of the Application : The compound 1,3-Bis(trifluoromethyl)-5-bromobenzene is used to prepare the tetrakis[3,5-bis(trifluoromethoxy)phenyl]borate ion .

- Results or Outcomes : The tetrakis[3,5-bis(trifluoromethoxy)phenyl]borate ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .

-

Application in Pharmaceutical and Agrochemical Research

- Summary of the Application : Trifluoromethyl ethers, such as the trifluoromethoxy group, are becoming more important in both agrochemical research and pharmaceutical chemistry .

- Results or Outcomes : The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .

-

Application in Organic Synthesis

-

Application in Ligand Synthesis

- Summary of the Application : 1-Bromo-3-(trifluoromethoxy)benzene may be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand .

- Results or Outcomes : The product, (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl], could potentially be used as a ligand in various chemical reactions .

-

Application in Detection of Uracil in DNA

- Summary of the Application : 3,5-Bis(trifluoromethyl)benzyl bromide is used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .

- Results or Outcomes : The use of this reagent could potentially improve the detection of uracil in DNA, which is important in various biological and medical research fields .

-

Application in Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist

-

Application in Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene

-

Application in Synthesis of Atropisomeric Diphosphine Ligand

- Summary of the Application : 1-Bromo-3-(trifluoromethoxy)benzene may be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand .

- Results or Outcomes : The product, (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl], could potentially be used as a ligand in various chemical reactions .

-

Application in Detection of Uracil in DNA

- Summary of the Application : 3,5-Bis(trifluoromethyl)benzyl bromide is used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .

- Results or Outcomes : The use of this reagent could potentially improve the detection of uracil in DNA, which is important in various biological and medical research fields .

-

Application in Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist

安全和危害

The safety data sheet for a similar compound, “2,4-Bis(trifluoromethyl)benzyl bromide”, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation5. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection5.

未来方向

The future directions for the use and study of “1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” are not specified in the search results. However, given its potential reactivity, it could be of interest in the synthesis of new chemical compounds or materials.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or refer to the relevant safety data sheets when handling chemicals.

属性

IUPAC Name |

1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXPOGQMJSSFCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395409 |

Source

|

| Record name | 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

CAS RN |

886496-91-9 |

Source

|

| Record name | 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-](/img/structure/B1350201.png)

![2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B1350203.png)

![N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide](/img/structure/B1350204.png)

![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350236.png)

![1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350249.png)